Neothramycin

in vivo toxicity therapeutic window LD50

Neothramycin is the only PBD that combines reversible DNA minor-groove binding (Ka=4.7×10³ M⁻¹) with an LD50 of 20-30 mg/kg, enabling multi-day in vivo dosing impossible with toxic analogs. With 96% tumor growth inhibition in the Walker 256 model and a unique transcription-block signature at GGA-5′/TGA-5′ sites, it is the definitive probe for TC-NER, replication stress, and homologous recombination studies. Using anthramycin or tomaymycin instead introduces uncontrolled DNA damage severity, compromising reproducibility.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 67298-49-1
Cat. No. B1218311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeothramycin
CAS67298-49-1
Synonymsneothramycins
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O
InChIInChI=1S/C13H14N2O4/c1-19-11-4-8-9(5-10(11)16)14-6-7-2-3-12(17)15(7)13(8)18/h4-7,12,16-17H,2-3H2,1H3
InChIKeyFXMOIYLVKOALHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neothramycin (CAS 67298-49-1): Overview and Procurement Considerations


Neothramycin, comprising the stereoisomers neothramycin A and B, is a naturally derived antitumor antibiotic belonging to the pyrrolo[1,4]benzodiazepine (PBD) family, a class noted for covalent binding to the N2 position of guanine within the DNA minor groove [1]. First isolated from *Streptomyces* sp. MC916-C4 [2], it operates by inhibiting DNA-dependent RNA and DNA polymerases [3]. While sharing a core mechanism with PBD analogs, its specific physicochemical and biological profile dictates a unique and non-substitutable role in research applications, especially where reduced toxicity or specific DNA interaction kinetics are critical.

Why Neothramycin (CAS 67298-49-1) Cannot Be Substituted with Other PBD Analogs


The pyrrolobenzodiazepine (PBD) class exhibits significant heterogeneity in their physicochemical and biological properties. Despite a common DNA-binding mechanism, critical differences in C11-electrophilicity, DNA binding kinetics, sequence specificity, and in vivo toxicity exist. For example, the rank order of reactivity with a model nucleophile is neothramycin > tomaymycin > anthramycin, which does not correlate with in vivo antitumor activity [1]. Furthermore, in vitro transcription inhibition assays reveal divergent potency rankings (e.g., sibiromycin > tomaymycin > anthramycin > DC-81 > neothramycin) [2]. These data underscore that experimental outcomes and safety profiles are compound-specific. Therefore, substituting neothramycin with a related PBD such as anthramycin or tomaymycin will introduce significant variability in DNA damage response, transcriptional blockades, and organismal toxicity, compromising reproducibility and the validity of comparative studies.

Quantitative Evidence for Neothramycin Differentiation from PBD Analogs


Neothramycin Exhibits Significantly Lower In Vivo Acute Toxicity Compared to Anthramycin

Neothramycin demonstrates a substantially larger therapeutic window than its close analog anthramycin due to its reduced acute toxicity. The median lethal dose (LD50) for neothramycin in mice is 20-30 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.) injection [1]. In stark contrast, anthramycin exhibits an LD50 of 1-2 mg/kg in mice [2], indicating neothramycin is at least 10-20 times less toxic.

in vivo toxicity therapeutic window LD50

Neothramycin Shows Superior In Vivo Tumor Growth Inhibition in Walker 256 Model

In a comparative in vivo study, neothramycin demonstrated exceptional tumor growth inhibition in the Walker carcinosarcoma-256 rat model, achieving a 96% inhibition ratio at a daily intraperitoneal dose of 2 mg/kg [1]. In contrast, other potent PBD analogs like tomaymycin, while active in vitro, are often limited by high toxicity in vivo, preventing similar high-dose, multi-day regimens [2].

antitumor efficacy in vivo model Walker carcinosarcoma

Neothramycin Exhibits a Distinctly Low Association Constant (Ka) for DNA Binding

Neothramycin displays a uniquely low affinity for DNA compared to other PBDs, characterized by an equilibrium association constant (Ka) of 4.7 × 10³ M⁻¹ with a binding density of approximately one site per 2-3 base pairs [1]. This contrasts with the tighter, often irreversible, binding observed for analogs like anthramycin and tomaymycin [2].

DNA binding affinity association constant equilibrium kinetics

Neothramycin Causes Unique Transcription Block Sites Compared to Tomaymycin

While both compounds block transcription, in vitro transcription footprinting (IVTF) analysis reveals distinct blockage profiles. Neothramycin causes transcription blocks at specific GGA-5' and TGA-5' sequences on the transcribed strand, in addition to the common AGA-5' block sites shared with other PBDs. Tomaymycin also causes these additional blocks, but their quantitative distribution and the overall rank order of inhibition differ (IVTF rank order: sibiromycin > anthramycin > neothramycin > tomaymycin) [1].

transcription footprinting sequence specificity in vitro transcription

Optimal Research and Industrial Use Cases for Neothramycin (CAS 67298-49-1)


In Vivo Antitumor Efficacy Studies in Rodent Models

Neothramycin is uniquely suited for in vivo oncology research where high-dose regimens are required over multiple days. Its favorable LD50 (20-30 mg/kg) [4] and demonstrated efficacy (96% tumor growth inhibition in Walker 256 model) [2] enable chronic dosing studies that are often impossible with more toxic PBD analogs. This makes it a superior tool for investigating tumor progression, metastasis, and the long-term effects of DNA damage in a whole-animal context.

Investigations of Reversible DNA Damage Signaling and Repair

The low DNA binding affinity (Ka = 4.7 × 10³ M⁻¹) [4] of neothramycin results in a reversible interaction, creating a transient DNA damage signal. This property is essential for studying cellular pathways that respond to and resolve reversible minor groove adducts, distinct from the persistent and often lethal damage caused by anthramycin or tomaymycin. It is an ideal probe for delineating early damage sensing, signaling cascade activation, and non-homologous end joining versus homologous recombination pathway choice in the absence of prolonged adduct stalling.

Transcription-Coupled DNA Repair and Polymerase Pausing Assays

The distinct transcription block profile of neothramycin at GGA-5' and TGA-5' sequences [4] makes it a precise molecular tool for studying the effects of specific DNA lesions on RNA polymerase II elongation. It is particularly valuable for dissecting transcription-coupled nucleotide excision repair (TC-NER) and the mechanisms of transcriptional bypass, where the exact location and chemical nature of the adduct are critical experimental variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neothramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.